Dimenhydrinate

Vue d'ensemble

Description

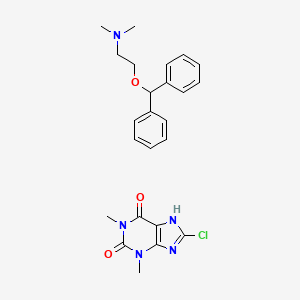

Il s'agit d'une combinaison de diphénhydramine et de 8-chlorotheophylline sous forme de sel, avec 53 % à 55,5 % de diphénhydramine sèche et 44 % à 47 % de 8-chlorotheophylline sèche . Les propriétés antiémétiques de Vomex A sont principalement attribuées à l'antagonisme de la diphénhydramine sur les récepteurs H1 de l'histamine dans le système vestibulaire, tandis que les effets excitateurs sont censés être produits par le blocage du récepteur de l'adénosine par la 8-chlorotheophylline .

Méthodes De Préparation

Vomex A est synthétisé par la combinaison de diphénhydramine et de 8-chlorotheophylline. La voie de synthèse implique la formation d'un sel de theoclate à partir de ces deux composés . Les conditions réactionnelles nécessitent généralement des températures et des niveaux de pH contrôlés pour assurer la formation correcte du sel. Les méthodes de production industrielle impliquent une synthèse à grande échelle dans des installations de fabrication pharmaceutique, conformément à des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Vomex A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier impliquant le composant diphénhydramine.

Réduction : Des réactions de réduction peuvent également se produire, affectant la structure chimique du composé.

Substitution : Les réactions de substitution sont courantes, où des groupes fonctionnels dans le composé sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Vomex A a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des antihistaminiques et leurs propriétés chimiques.

Biologie : La recherche sur Vomex A aide à comprendre les mécanismes biologiques du mal des transports et le rôle des récepteurs de l'histamine.

Médecine : Vomex A est largement étudié pour ses effets thérapeutiques dans le traitement des nausées, des vomissements et des vertiges. Il est également utilisé dans la recherche sur les interactions médicamenteuses et les effets secondaires.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antiémétiques.

5. Mécanisme d'action

Le mécanisme d'action exact de Vomex A n'est pas entièrement compris. Il est théorisé que la diphénhydramine réduit les perturbations de l'équilibre par des effets antimuscariniques ou l'antagonisme de l'histamine H1 . La 8-chlorotheophylline peut produire une excitation en bloquant les récepteurs de l'adénosine, réduisant ainsi la somnolence produite par la diphénhydramine . Cette combinaison d'effets aide à prévenir et à traiter les symptômes du mal des transports.

Applications De Recherche Scientifique

Medical Uses

1. Motion Sickness and Nausea

Dimenhydrinate is widely recognized for its effectiveness in preventing motion sickness. Its mechanism involves antagonism of H1 histamine receptors in the vestibular system, which helps to mitigate symptoms of nausea and vomiting during travel .

2. Gastroenteritis in Children

A randomized controlled trial assessed the efficacy of this compound in children with acute gastroenteritis experiencing vomiting. The study included 243 children and found that those treated with this compound had fewer vomiting episodes compared to the placebo group (0.64 vs. 1.36 episodes) and a higher percentage (69.6% vs. 47.4%) were free from vomiting after treatment . However, it did not significantly improve overall clinical outcomes or oral rehydration therapy effectiveness.

3. Vertigo and Dizziness

this compound is also indicated for the symptomatic treatment of dizziness and vertigo associated with various conditions, including Meniere's disease and labyrinthine disorders. It is often used in combination therapies for enhanced efficacy .

Potential for Misuse

Despite its therapeutic benefits, this compound has been associated with misuse and dependence, particularly when taken in high doses. A systematic review highlighted cases of intoxication resembling anticholinergic syndrome, withdrawal symptoms, and neuropsychiatric effects such as hallucinations and psychosis among heavy users . One case study detailed a woman who developed dependence on intravenous this compound due to its euphoric effects, requiring a medically supervised withdrawal process .

Case Studies

Mécanisme D'action

The exact mechanism of action of Vomex A is not fully understood. it is theorized that diphenhydramine reduces disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism . 8-chlorotheophylline may produce excitation by blocking adenosine receptors, thereby reducing the drowsiness produced by diphenhydramine . This combination of effects helps in preventing and treating motion sickness symptoms.

Comparaison Avec Des Composés Similaires

Vomex A est unique en raison de sa combinaison de diphénhydramine et de 8-chlorotheophylline. Des composés similaires comprennent :

Hydroxyzine : Un autre antihistaminique utilisé pour traiter les nausées et les vomissements.

Méclizine : Utilisé pour le mal des transports et les vertiges, semblable à Vomex A.

Prométhazine : Un antihistaminique aux propriétés antiémétiques.

Scopolamine : Utilisé pour prévenir les nausées et les vomissements, en particulier dans le mal des transports.

Comparé à ces composés, la combinaison unique de Vomex A fournit à la fois des effets antiémétiques et excitateurs, ce qui le rend particulièrement efficace pour le mal des transports .

Activité Biologique

Dimenhydrinate, a widely used antihistamine, is primarily known for its antiemetic properties, particularly in the treatment of motion sickness and nausea. This compound is a combination of diphenhydramine and 8-chlorotheophylline, which together exert various biological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound acts primarily through the antagonism of H1 histamine receptors in the vestibular system, which is crucial for maintaining balance and spatial orientation. The diphenhydramine component contributes to its antiemetic effects by blocking these receptors, while the 8-chlorotheophylline component may counteract sedation through adenosine receptor blockade .

Key Mechanisms:

- H1 Antagonism: Reduces nausea and vomiting by inhibiting signals from the vestibular system.

- Adenosine Receptor Blockade: Mitigates drowsiness caused by diphenhydramine, promoting alertness .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

Case Study: this compound in Children with Gastroenteritis

A randomized controlled trial evaluated the efficacy of this compound in children suffering from infectious gastroenteritis. The study involved 243 children who received either rectal this compound or placebo alongside oral rehydration therapy. Key findings included:

- Reduction in Vomiting: The mean number of vomiting episodes was significantly lower in the this compound group (0.64) compared to placebo (1.36).

- Hospital Admission Rates: Similar across both groups, indicating no significant clinical advantage despite reduced vomiting .

Neuropsychiatric Effects

Research has highlighted potential neuropsychiatric effects associated with supratherapeutic doses of this compound. A case study reported a patient with a history of bipolar disorder who experienced euphoria and hallucinations after consuming excessive doses (2400 mg/day). Withdrawal symptoms included severe nausea and anxiety, necessitating medical management for detoxification .

Safety Profile and Side Effects

While this compound is generally considered safe when used as directed, misuse can lead to significant adverse effects:

Propriétés

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLLKCVHYJRNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO.C7H7ClN4O2, C24H28ClN5O3 | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025087 | |

| Record name | Dimenhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimenhydrinate is a crystalline white powder. (NTP, 1992) | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. While the exact mechanism of action is unknown, diphenhydramine is theorized to reduce disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism. 8-chlorotheophylline may produce excitation through blocking adenosine receptors, reducing the drowsiness produced by diphenhydramine., IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/, DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/, ...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/, ...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/ | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE POWDER | |

CAS No. |

523-87-5 | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimenhydrinate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMENHYDRINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimenhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimenhydrinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMENHYDRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB937PER5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.